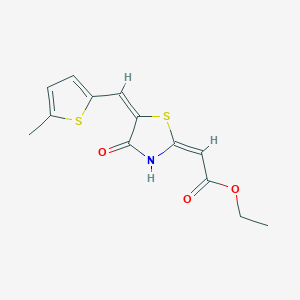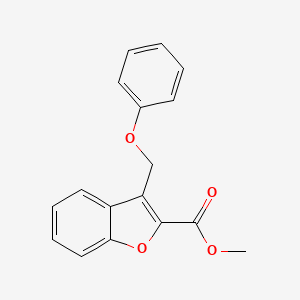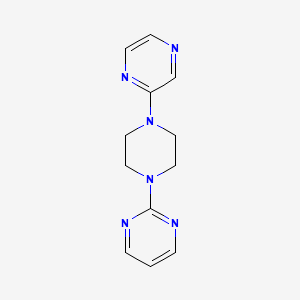
N-(2,3-Dichlorophenyl)-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of WAY-639284 involves several steps, starting with the preparation of the quinoxaline ring The reaction typically involves the condensation of o-phenylenediamine with a suitable diketone under acidic conditions to form the quinoxaline coreThe final step includes the acylation of the quinoxaline ring to form the desired 1(2H)-Quinoxalineacetamide derivative .
化学反应分析
WAY-639284 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the quinoxaline ring to its dihydro form.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the quinoxaline ring.
Acylation: The compound can undergo acylation reactions to form various acetamide derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and acylating agents like acetic anhydride. The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
WAY-639284 has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: WAY-639284 is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal cell proliferation.
Industry: The compound is used in the development of new materials with specific electronic and optical properties
作用机制
The mechanism of action of WAY-639284 involves its interaction with specific molecular targets, such as enzymes and receptors. The compound is known to inhibit the activity of certain enzymes involved in cell proliferation, leading to the suppression of abnormal cell growth. The pathways involved in its mechanism of action include the inhibition of signal transduction pathways that regulate cell cycle progression and apoptosis .
相似化合物的比较
WAY-639284 can be compared with other quinoxaline derivatives, such as:
WAY-600: Another quinoxaline derivative with similar biological activities.
WAY-316606: Known for its potential in treating bone-related diseases.
WAY-100635: A selective serotonin receptor antagonist.
Its distinct molecular structure allows for unique interactions with biological targets, making it a valuable compound for research and development .
属性
分子式 |
C16H13Cl2N3O2 |
|---|---|
分子量 |
350.2 g/mol |
IUPAC 名称 |
N-(2,3-dichlorophenyl)-2-(3-oxo-2,4-dihydroquinoxalin-1-yl)acetamide |
InChI |
InChI=1S/C16H13Cl2N3O2/c17-10-4-3-6-12(16(10)18)20-15(23)9-21-8-14(22)19-11-5-1-2-7-13(11)21/h1-7H,8-9H2,(H,19,22)(H,20,23) |
InChI 键 |
NNTVITOGWCJGPJ-UHFFFAOYSA-N |
规范 SMILES |
C1C(=O)NC2=CC=CC=C2N1CC(=O)NC3=C(C(=CC=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




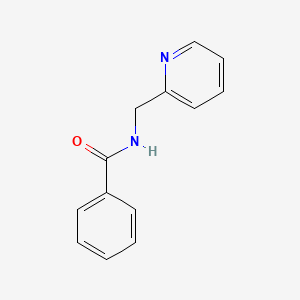

![7-((5-(4-Fluorophenyl)-2H-tetrazol-2-yl)methyl)-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B10815849.png)

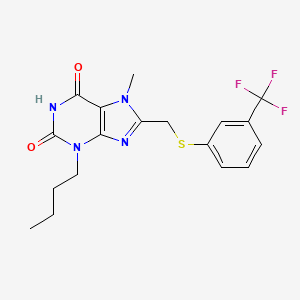
![3-[3-(5-Chloro-3-methyl-1-phenylpyrazol-4-yl)prop-2-enoyl]-6-methylpyran-2,4-dione](/img/structure/B10815869.png)
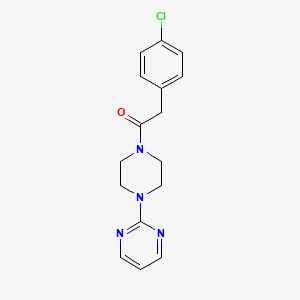
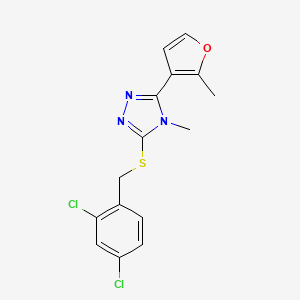
![1-[4,5-Bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-methylpiperazine](/img/structure/B10815884.png)
![N-(1,3-benzothiazol-2-yl)-2-[(Z)-benzylideneamino]oxyacetamide](/img/structure/B10815887.png)
